molecular formula C13H10ClIN2O B3054155 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide CAS No. 585544-17-8

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide

Cat. No.: B3054155
CAS No.: 585544-17-8
M. Wt: 372.59 g/mol
InChI Key: SORGJOUEDLXTIL-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H10ClIN2O and its molecular weight is 372.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications and Stereochemistry

Phenylpiracetam and its structural analogs, including compounds similar to 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide, have shown significant interest in the pharmacological domain. These compounds, based on the pyrrolidin-2-one pharmacophore, have demonstrated potential in facilitating memory processes and attenuating cognitive function impairments related to various conditions. The stereochemistry of these compounds, specifically the configuration of stereocenters, plays a crucial role in their biological properties, leading to the exploration of enantiomerically pure versions like (R)-phenylpiracetam. This points to the importance of stereochemistry in enhancing the pharmacological profile of such compounds (Veinberg et al., 2015).

Importance in Hybrid Catalyst Synthesis

The pyranopyrimidine core, closely related to this compound, is a vital precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of such scaffolds involves diverse hybrid catalysts including organocatalysts, metal catalysts, and ionic liquid catalysts. This wide applicability in synthetic pathways underscores the compound's significance in the development of lead molecules for various therapeutic and industrial applications (Parmar, Vala, & Patel, 2023).

Applications in Antitubercular Activity

Compounds structurally related to this compound have been evaluated for their antitubercular activity against various strains of Mycobacterium. These evaluations have led to the identification of specific derivatives with promising in vitro efficacy, highlighting the potential for these compounds in the rational design of new antitubercular agents. This signifies the compound's role in the field of infectious disease treatment and its contribution to addressing global health concerns like tuberculosis (Asif, 2014).

Properties

IUPAC Name

2-chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O/c1-8-2-3-10(7-11(8)15)17-13(18)9-4-5-16-12(14)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORGJOUEDLXTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620014
Record name 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585544-17-8
Record name 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloroisonicotinic acid (3.3 g, 21 mmol), HATU (8.75 g, 23 mmol), diisopropylethyl amine (10.9 ml, 63 mmol) and 3-iodo-4-methylaniline (5.00 g, 21 mmol) in dimethylformamide (50 ml) were heated under nitrogen for 16 hours. The reaction was cooled, solvent removed in vacuo and the residue taken up in dichloromethane (150 ml). The organic solution was washed with water (3×100 ml) and brine (100 ml), dried over magnesium sulfate, filtered and solvent removed in vacuo. The residue was purified by column chromatography (40:60 ethyl acetate:cyclohexane) to give 2-chloro-N-(3-iodo-4-methylphenyl)-isonicotinamide as a white solid (7.00 g, 18.8 mmol).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloroisonicotinic acid (3.3 g, 21 mmol), HATU (8.75 g, 23 mmol), diisopropylethyl amine (10.9 ml, 63 mmol) and 4-iodo-3-methylaniline (5.00 g, 21 mmol) in dimethylformamide (50 ml) were heated under nitrogen for 16 hours. The reaction was cooled, solvent removed in vacuo and the residue taken up in dichloromethane (150 ml). The organic solution was washed with water (3×100 ml) and brine (100 ml), dried over magnesium sulfate, filtered and solvent removed in vacuo. The residue was purified by column chromatography (40:60 ethyl acetate: cyclohexane) to give 2-chloro-N-(3-iodo-4-methylphenyl)-isonicotinamide as a white solid (7.00 g, 18.8 mmol). LCMS: retention time 3.59 min MH− 373. NMR: δH [2H6]-DMSO 10.52 (1H, s), 8.62 (1H, d), 8.29 (1H, d), 7.99 (1H, b), 7.87 (1H, dd), 7.70 (1H, dd), 7.34 (1H, d), 2.36 (3H, s).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Chloroisonicotinic acid (3.3 g) HATU (8.75 g) DIPEA (10.9 ml) and 3-iodo-4-methylaniline (5.00 g) in DMF (50 ml) were heated under nitrogen for 16 h. The reaction was cooled, the solvent was removed under vacuum and the residue was dissolved in dichloromethane (150 ml). The solution was washed with water (3×100 ml) and brine (100 ml) dried (magnesium sulphate) and the solvent was removed under vacuum. The residue was purified by column chromatography on silica eluting with ethyl acetate/cyclohexane (40:60) to give the title compound as a white solid (7.00 g).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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